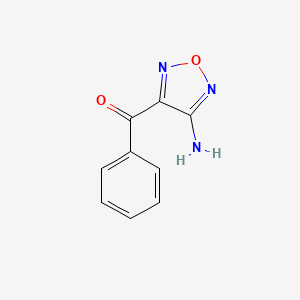

(4-amino-1,2,5-oxadiazol-3-yl)(phenyl)methanone

Vue d'ensemble

Description

(4-amino-1,2,5-oxadiazol-3-yl)(phenyl)methanone is a chemical compound with the molecular formula C9H7N3O2 and a molecular weight of 189.17 g/mol This compound is known for its unique structure, which includes an oxadiazole ring fused with a phenyl group

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of (4-amino-1,2,5-oxadiazol-3-yl)(phenyl)methanone typically involves the reaction of 4-amino-1,2,5-oxadiazole with benzoyl chloride under controlled conditions. The reaction is carried out in an organic solvent such as dichloromethane, with the presence of a base like triethylamine to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature and solvent choice, to maximize yield and purity.

Analyse Des Réactions Chimiques

Types of Reactions

(4-amino-1,2,5-oxadiazol-3-yl)(phenyl)methanone undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like hydrogen peroxide in the presence of sulfuric acid.

Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride.

Substitution: The amino group in the oxadiazole ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide and sulfuric acid.

Reduction: Sodium borohydride in methanol.

Substitution: Various nucleophiles under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of nitro derivatives, while reduction can yield amine derivatives.

Applications De Recherche Scientifique

(4-amino-1,2,5-oxadiazol-3-yl)(phenyl)methanone has several applications in scientific research:

Mécanisme D'action

The mechanism of action of (4-amino-1,2,5-oxadiazol-3-yl)(phenyl)methanone involves its interaction with specific molecular targets and pathways. For instance, it can inhibit enzymes like thymidylate synthase and histone deacetylase, which are crucial for DNA synthesis and gene expression . Additionally, it may interfere with cellular signaling pathways, such as the NF-kB signaling pathway, to exert its effects .

Comparaison Avec Des Composés Similaires

Similar Compounds

Uniqueness

(4-amino-1,2,5-oxadiazol-3-yl)(phenyl)methanone is unique due to its specific structural features, such as the combination of an oxadiazole ring with a phenyl group. This structure imparts distinct chemical and physical properties, making it valuable for various research applications. Compared to similar compounds, it offers a different set of reactivity and potential biological activities.

Activité Biologique

(4-amino-1,2,5-oxadiazol-3-yl)(phenyl)methanone, a compound featuring an oxadiazole ring, has garnered attention for its diverse biological activities. This article delves into the biological efficacy of this compound, summarizing findings from various studies and highlighting its potential therapeutic applications.

The synthesis of this compound typically involves reacting 4-amino-1,2,5-oxadiazole with benzoyl chloride in an organic solvent like dichloromethane. The reaction is facilitated by a base such as triethylamine to neutralize the hydrochloric acid produced during the process.

Anticancer Activity

Recent studies have demonstrated significant anticancer properties of derivatives related to this compound. For instance:

- Inhibition Rates : A study reported that certain oxadiazole derivatives exhibited high potency against various cancer cell lines. For example, one derivative achieved over 90% inhibition in T-47 D breast cancer cells and around 81% in SR leukemia cells .

| Cell Line | % Inhibition |

|---|---|

| T-47 D (Breast) | 90.47% |

| SR (Leukemia) | 81.58% |

| SK-MEL-5 (Melanoma) | 84.32% |

| MDA-MB-468 (Breast) | 84.83% |

The mechanism of action involves the inhibition of key enzymes such as thymidylate synthase and histone deacetylase. These enzymes are critical for DNA synthesis and gene expression regulation. Additionally, compounds have shown to induce apoptosis in cancer cells, further validating their potential as therapeutic agents .

Antimicrobial Properties

This compound has also been investigated for its antimicrobial properties. Studies indicate that it exhibits activity against a range of bacterial and fungal strains, making it a candidate for further exploration in infectious disease management .

Study on Antiproliferative Effects

A comprehensive study evaluated the antiproliferative effects of various oxadiazole derivatives, including this compound. The results indicated that specific modifications in the chemical structure significantly enhanced biological activity against multiple cancer cell lines.

Example Findings :

- Compound Variability : Different substitutions on the oxadiazole ring led to varying degrees of cytotoxicity.

- IC50 Values : Some derivatives exhibited IC50 values as low as 0.275 µM against certain cancer types, indicating potent activity compared to standard chemotherapeutics like erlotinib .

Comparative Analysis with Related Compounds

The biological activity of this compound can be contrasted with other oxadiazole derivatives:

| Compound Type | Activity Type | Notable Findings |

|---|---|---|

| 1,3,4-Oxadiazoles | Anticancer | Broad-spectrum efficacy against tumors |

| 1,2,4-Oxadiazoles | Antimicrobial | Effective against several pathogens |

| Substituted Oxadiazoles | Enzyme Inhibition | Targeting HDAC and other enzymes |

Propriétés

IUPAC Name |

(4-amino-1,2,5-oxadiazol-3-yl)-phenylmethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7N3O2/c10-9-7(11-14-12-9)8(13)6-4-2-1-3-5-6/h1-5H,(H2,10,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FSUWRFXTSWSYPV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)C2=NON=C2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00192212 | |

| Record name | 4-Benzoyl-3-furazanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00192212 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

189.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

38924-53-7 | |

| Record name | 4-Benzoyl-3-furazanamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0038924537 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Benzoyl-3-furazanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00192212 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.